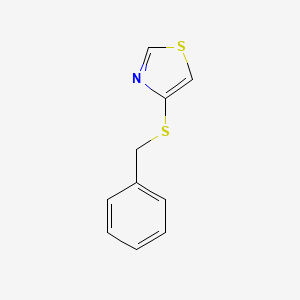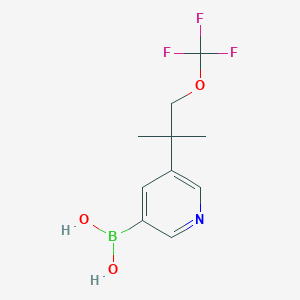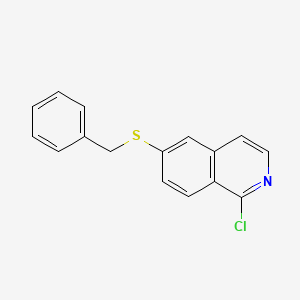
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin followed by fluorination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound for the fluorination step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth . The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the nitro and fluoro groups, making it less reactive and less effective in antibacterial applications.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound has an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
2-Fluoro-5-nitrobenzoic acid: This compound has a similar structure but lacks the dioxin ring, which affects its overall properties and applications.
Propiedades
Fórmula molecular |
C8H6FNO4 |
|---|---|
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
7-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6FNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 |
Clave InChI |
MRYBANLBNURJIH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2O1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine](/img/structure/B8664249.png)
